2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine
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Overview
Description
2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group, a nitro group, and a phenylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, which may have different biological activities.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, derivatives of similar compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-methoxyphenyl)piperazin-1-yl derivatives: Studied for their anti-HIV activity.
2-(4-ethylpiperazin-1-yl)ethylamine: A simpler derivative used in various chemical syntheses.
Uniqueness
2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H21N7O2 |
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Molecular Weight |
343.38 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-nitro-4-N-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H21N7O2/c1-2-21-8-10-22(11-9-21)16-19-14(17)13(23(24)25)15(20-16)18-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H3,17,18,19,20) |
InChI Key |
FAOARJDFZYNNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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